4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide
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Overview
Description
4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves the reaction of 2-chloropyrimidine with pyrrolidine, followed by further modifications. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets and pathways. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor. Additionally, it can inhibit various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine moieties but lacks the benzamide group.
N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl)pyrrolidin-1-yl]phenyl}propanamide): Contains similar structural features but with different substituents.
Uniqueness
4-Ethyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to modulate multiple biological targets makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H20N4O |
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Molecular Weight |
296.37 g/mol |
IUPAC Name |
4-ethyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C17H20N4O/c1-2-13-5-7-14(8-6-13)16(22)20-15-11-18-17(19-12-15)21-9-3-4-10-21/h5-8,11-12H,2-4,9-10H2,1H3,(H,20,22) |
InChI Key |
UIZADEVNBHYMDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCCC3 |
Origin of Product |
United States |
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